molecular formula C21H27N3O2 B4501227 cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B4501227
M. Wt: 353.5 g/mol
InChI Key: BVDPOHJXMFXUCM-UHFFFAOYSA-N
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Description

Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, and the cyclohexyl group can be attached via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, indole moiety, and piperazine ring in a single molecule allows for versatile interactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

cyclohexyl-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-22-18-10-6-5-9-17(18)15-19(22)21(26)24-13-11-23(12-14-24)20(25)16-7-3-2-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDPOHJXMFXUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
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cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
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cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
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cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
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cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

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